

An In-depth Technical Guide to the Physical Properties of Aspidinol

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Compound of Interest

Compound Name: *Aspidin*

Cat. No.: *B1208479*

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Introduction

Aspidinol is a phloroglucinol derivative, a class of natural phenols.[1] It is a naturally occurring compound that has been identified in plants such as *Dryopteris austriaca* and *Calyptanthus pallens*. [1] Chemically, its IUPAC name is 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one.[1] **Aspidinol** has garnered interest in the scientific community for its potential therapeutic applications, notably its antibacterial activity against multi-drug-resistant pathogens like Methicillin-Resistant *Staphylococcus aureus* (MRSA).[1][2][3] This guide provides a comprehensive overview of the known physical properties of **Aspidinol**, details the experimental protocols for their determination, and illustrates its primary mechanism of antibacterial action.

Core Physical and Chemical Properties

The physical and chemical characteristics of **Aspidinol** are crucial for its handling, formulation, and application in research and development. The following table summarizes its key quantitative properties.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₄	[1] [2] [4]
Molecular Weight	224.25 g/mol	[1] [3]
Exact Mass	224.1049 Da	[2]
CAS Number	519-40-4	[1] [2] [4]
Appearance	Solid powder; Needles or prisms from benzene	[2]
Melting Point	156-161 °C; 116.5 °C	[3]
Boiling Point	380.5 ± 37.0 °C (Predicted)	[3]
Density	1.173 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	7.61 ± 0.50 (Predicted)	[3]
Solubility	Freely soluble in alcohol, ether, chloroform, acetone. Sparingly soluble in water and benzene. Soluble in NaOH solutions and practically insoluble in Na ₂ CO ₃ solutions.	

Note on Melting Point: Conflicting melting point values are reported in the literature, which may be due to different polymorphic forms of the compound or variations in experimental purity and methodology.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[\[4\]](#)[\[5\]](#)

- Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, and a heating medium (mineral oil for Thiele tube).[4][5][6][7]
- Procedure:
 - A small amount of finely powdered, dry **Aspidinol** is packed into the sealed end of a capillary tube to a height of 1-2 mm.[5][6][7]
 - The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[5][6]
 - The assembly is placed in the heating bath of the Thiele tube or the heating block of a digital apparatus.[4][5]
 - The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]
 - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7]
 - The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[4][5]

Boiling Point Determination

As **Aspidinol** is a solid at room temperature, its boiling point is high and typically determined under reduced pressure or predicted computationally. The following is a general method for experimental determination.

- Apparatus: Thiele tube or similar heating bath, a small test tube (fusion tube), a capillary tube (sealed at one end), and a thermometer.[8][9][10][11]
- Procedure:
 - A small amount of the liquid sample is placed in the fusion tube.

- The sealed capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[8][11]
- The fusion tube is attached to a thermometer and heated in the Thiele tube.[9]
- Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9]
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

- Apparatus: Vials with caps, a constant temperature shaker or agitator, analytical balance, and a method for quantitative analysis (e.g., HPLC, UV-Vis spectroscopy).
- Procedure (Shake-Flask Method):
 - An excess amount of solid **Aspidinol** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.[12]
 - The vial is agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12]
 - After agitation, the solution is allowed to stand, permitting the undissolved solid to settle.
 - A sample of the supernatant is carefully removed, ensuring no solid particles are transferred, often by filtration through a syringe filter.
 - The concentration of **Aspidinol** in the clear, saturated solution is then determined using a suitable, pre-calibrated analytical technique.

Spectral Analysis

NMR spectroscopy provides detailed information about the molecular structure.

- Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, and deuterated solvents (e.g., CDCl_3 , DMSO-d_6).[\[13\]](#)
- Procedure:
 - Approximately 5-25 mg of **Aspidinol** is dissolved in about 0.7 mL of a suitable deuterated solvent in a clean NMR tube.[\[14\]](#) For ^{13}C NMR, a more concentrated solution is preferable.[\[14\]](#)
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, acquisition parameters such as pulse angle, acquisition time, and relaxation delay are set. A standard experiment is run to obtain the proton spectrum.
 - For ^{13}C NMR, parameters are adjusted for the lower sensitivity of the carbon nucleus, often requiring a larger number of scans.[\[15\]](#)
 - The resulting Free Induction Decay (FID) is Fourier transformed and processed (phasing, baseline correction) to generate the final spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Apparatus: Fourier Transform Infrared (FTIR) spectrometer.[\[19\]](#)
- Procedure (KBr Pellet Method):
 - A few milligrams of **Aspidinol** are ground into a fine powder with approximately 100 times its weight of dry potassium bromide (KBr).[\[17\]](#)
 - The mixture is placed in a die and pressed under high pressure (10,000–15,000 psi) to form a thin, transparent disk.[\[17\]](#)
 - The KBr disk is placed in the sample holder of the FTIR spectrometer.

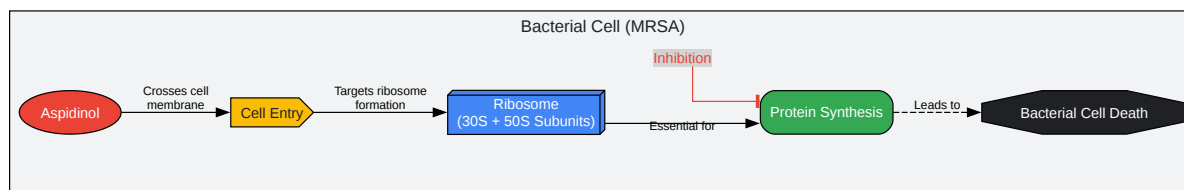
- A background spectrum (of air or the KBr pellet) is collected and then the sample spectrum is recorded. The spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).[\[19\]](#)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture.

- Apparatus: Gas chromatograph coupled to a mass spectrometer.
- Procedure:
 - A dilute solution of **Aspidinol** is prepared in a volatile solvent (e.g., acetone).[\[20\]](#)
 - A small volume of the sample is injected into the GC, where it is vaporized.[\[21\]](#)[\[22\]](#)
 - An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a heated capillary column.[\[21\]](#)[\[22\]](#)
 - Components separate based on their boiling points and interactions with the column's stationary phase.
 - As each component elutes from the column, it enters the mass spectrometer.
 - In the MS, the molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component.[\[21\]](#)[\[23\]](#)

Mechanism of Action Visualization

Recent research has shown that **Aspidinol** exhibits significant antibacterial activity against MRSA.[\[1\]](#)[\[2\]](#)[\[3\]](#) The primary mechanism of action involves the disruption of bacterial protein synthesis through the inhibition of ribosome formation.[\[1\]](#)[\[2\]](#)[\[3\]](#) This pathway can be visualized as follows:



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